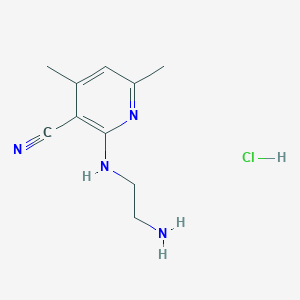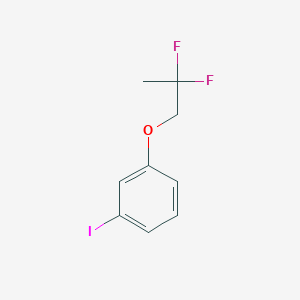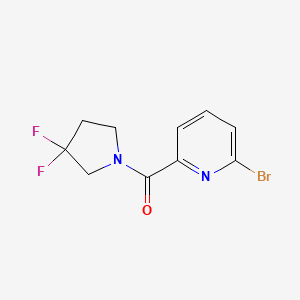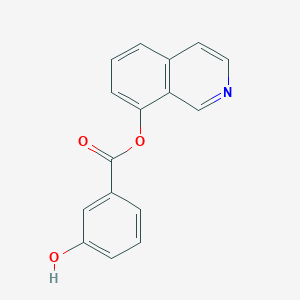![molecular formula C11H13BrF2N2 B1415912 5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl CAS No. 2026536-59-2](/img/structure/B1415912.png)
5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl
説明
5-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl (5-Br-4,4-DF-3'-Me-TH-2H-[1,2']bipy) is a small molecule that has recently been gaining attention in the scientific community due to its potential applications in various areas of research. It is a heterocyclic compound containing two nitrogen atoms and a ring of five carbon atoms, and is known to be highly reactive and photostable. This molecule has the potential to be used in a variety of research applications, including drug discovery, organic synthesis, and biochemistry.
科学的研究の応用
Synthesis Approaches
Several studies have outlined various synthesis methods for complex chemical compounds, which could potentially include compounds similar to "5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl." For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a component of potent dopamine and serotonin receptors antagonists, involved reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine, demonstrating a method for constructing complex molecular structures that may be relevant to the synthesis of the compound (Hirokawa, Horikawa, & Kato, 2000).
Chemical Reactions and Properties
The reactivity and chemical properties of related compounds provide insight into potential applications and behaviors of "this compound." For example, the study on the relative electron-releasing power of a singly bound and the electron-attracting power of a doubly bound nitrogen atom in the same five-membered ring highlights the complex interactions within bipyridyl structures, which could influence the chemical behavior of the compound (Barlin, 1967).
Potential Applications
Catalytic Activities
The study on architecture of supramolecular metal complexes for photocatalytic CO2 reduction using ruthenium-rhenium binuclear and tetranuclear complexes, where bipyridyl ligands played a crucial role, suggests potential photocatalytic applications for bipyridyl-based compounds. This could imply that "this compound" may find use in similar catalytic or photocatalytic applications, contributing to environmental sustainability efforts (Gholamkhass et al., 2005).
Synthetic Utility in Organic Chemistry
The efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions, which includes the use of bipyridyl compounds, underscores the utility of such structures in the synthesis of complex organic molecules. This reflects the potential of "this compound" in facilitating the development of new chemical entities with significant biological or material properties (Ahmad et al., 2017).
作用機序
Target of Action
Bipyridines and their derivatives have been found to interact with various biological targets, including enzymes and receptors, depending on their specific structures .
Mode of Action
. This interaction can lead to changes in the function of these receptors, potentially influencing various biological processes.
特性
IUPAC Name |
5-bromo-2-(4,4-difluoropiperidin-1-yl)-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2N2/c1-8-6-9(12)7-15-10(8)16-4-2-11(13,14)3-5-16/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEZQADQZHEBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCC(CC2)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



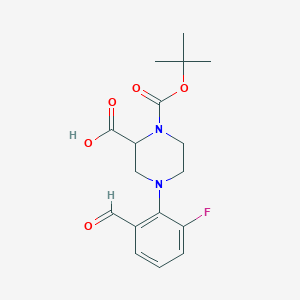
![1-[(3-Bromophenyl)methyl]-4-fluoropiperidine](/img/structure/B1415830.png)
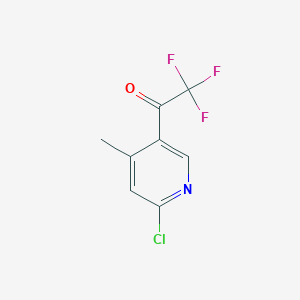
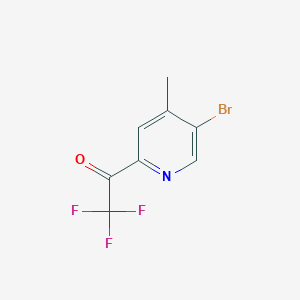
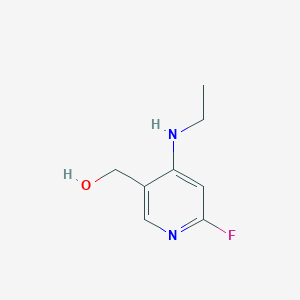

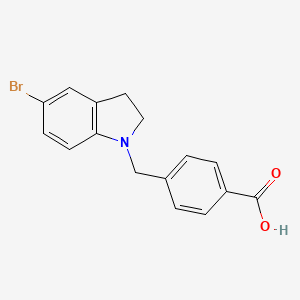
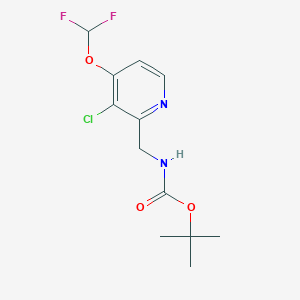
![7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1415843.png)
![2-(tert-Butyl) 3a,6a-dimethyl dihydropyrrolo[3,4-c]pyrrole-2,3a,6a(1H,3H,4H)-tricarboxylate](/img/structure/B1415844.png)
